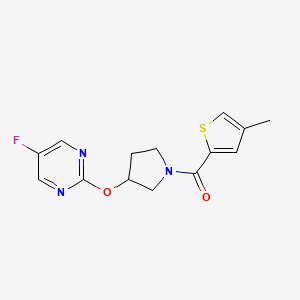

![molecular formula C12H15N3O3 B2642202 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 929840-56-2](/img/structure/B2642202.png)

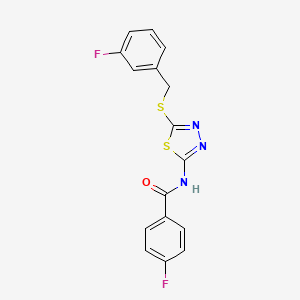

6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

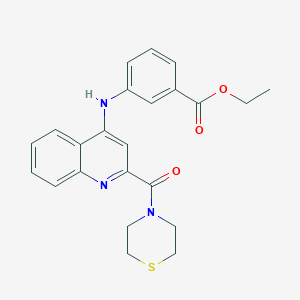

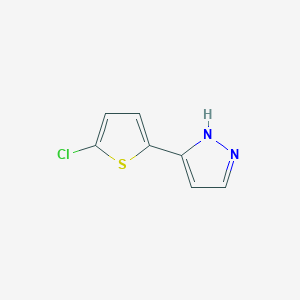

The compound “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Synthesis Analysis

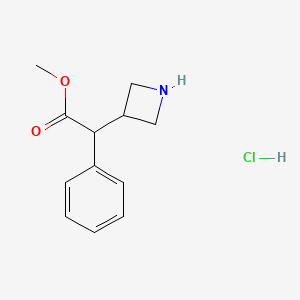

The synthesis of quinazoline derivatives has been a subject of considerable research. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs, where 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad spectrum antimicrobial activity .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C12H15N3O3 .Chemical Reactions Analysis

Quinazolines have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria . A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized and evaluated for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 249.2658 . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Research into quinazolines, including derivatives similar to 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one, has highlighted their potential in treating malaria. A study focused on the synthesis and evaluation of these compounds for their antimalarial activity, identifying promising drug leads with high antimalarial activity through structure-activity relationship studies (Mizukawa et al., 2021).

Synthesis Techniques

Another aspect of research involving this chemical compound involves the development of novel synthesis techniques. For example, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, showcasing an effective approach to creating various quinazoline derivatives (Costa et al., 2004).

Anti-tubercular Activity

Compounds based on the quinazoline scaffold, including 6,7-dimethoxy derivatives, have been identified as novel inhibitors of Mycobacterium tuberculosis. These findings indicate a potential avenue for developing new anti-tubercular agents with limited toxicity and significant potency (Asquith et al., 2019).

Anti-inflammatory and Anticancer Agents

Research has also explored the combination of quinolone and quinazolinone pharmacophores, resulting in compounds with potent anti-inflammatory and anticancer properties. These studies aim to design molecules with enhanced activity through structural optimization, targeting specific biological pathways such as NF-κB inhibition (Kumar et al., 2018).

Chemical Synthesis and Characterization

The synthesis and characterization of quinazolin-4(3H)-ones from β-aminoamides and orthoesters have been detailed, offering insights into the chemical properties and potential applications of these compounds in various fields of research (Gavin et al., 2018).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-(methylaminomethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNVLDWFJIBEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)

![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)